molecular formula C12H14N2O3 B11766752 Methyl 2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetate

Methyl 2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetate

Cat. No.: B11766752
M. Wt: 234.25 g/mol
InChI Key: KIOMUHRQSRNYAV-UHFFFAOYSA-N
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Description

Methyl 2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetate is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of biological activities, including their use as sedatives, anxiolytics, and anticonvulsants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with ethyl acetoacetate under acidic conditions to form the benzodiazepine core. This intermediate is then esterified with methanol to yield the final product. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the cyclization and esterification processes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, green chemistry principles can be applied to minimize the use of hazardous reagents and reduce waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Aqueous sodium hydroxide

Major Products Formed

    Oxidation: N-oxides

    Reduction: Dihydro derivatives

    Substitution: Carboxylic acids

Scientific Research Applications

Methyl 2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: The compound is studied for its potential biological activities, including its effects on the central nervous system.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as anxiety and epilepsy.

    Industry: The compound is used in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of methyl 2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetate involves its interaction with specific molecular targets in the body. Benzodiazepines typically act on the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The exact molecular pathways and targets involved in the action of this compound are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetate is unique due to its specific ester functional group, which can be modified to create a variety of derivatives with potentially different biological activities. This makes it a valuable compound for research and development in medicinal chemistry .

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

methyl 2-(2-oxo-1,3,4,5-tetrahydro-1,4-benzodiazepin-3-yl)acetate

InChI

InChI=1S/C12H14N2O3/c1-17-11(15)6-10-12(16)14-9-5-3-2-4-8(9)7-13-10/h2-5,10,13H,6-7H2,1H3,(H,14,16)

InChI Key

KIOMUHRQSRNYAV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1C(=O)NC2=CC=CC=C2CN1

Origin of Product

United States

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